Product packaging for 1-PHENYLMETHANESULFONYLPYRROLIDINE(Cat. No.:)

1-PHENYLMETHANESULFONYLPYRROLIDINE

Cat. No.: B5807319
M. Wt: 225.31 g/mol
InChI Key: GGXXWZKFDBNAQR-UHFFFAOYSA-N
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Description

Contextualization of Sulfonyl-Substituted Pyrrolidine (B122466) Systems

N-sulfonylpyrrolidines are a subclass of sulfonamides, a functional group of considerable importance in the field of medicinal chemistry. The sulfonamide moiety is a key pharmacophore found in a variety of therapeutic agents, including diuretics, antidiabetic drugs, and anti-inflammatory agents. nih.gov The incorporation of a sulfonyl group onto the pyrrolidine nitrogen atom significantly influences the chemical and physical properties of the parent amine. This substitution modulates the electron density of the nitrogen atom, affecting its basicity and nucleophilicity. The aryl or alkyl substituent on the sulfonyl group further allows for the fine-tuning of these properties, making N-sulfonylpyrrolidines attractive scaffolds for a range of chemical transformations.

Significance of Pyrrolidine Frameworks in Synthetic Chemistry

The pyrrolidine ring is a five-membered saturated heterocycle that is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and catalysts. nih.govnih.gov Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. nih.gov The non-planar, puckered conformation of the pyrrolidine ring provides a scaffold that can effectively explore three-dimensional space, a desirable characteristic in drug design. nih.gov Furthermore, the chirality of substituted pyrrolidines makes them valuable as chiral auxiliaries and organocatalysts in asymmetric synthesis. nih.gov

Overview of 1-Phenylmethanesulfonylpyrrolidine within Complex Organic Synthesis

This compound, also known as N-benzylsulfonylpyrrolidine, is a specific member of the N-sulfonylpyrrolidine family. Its synthesis is conventionally achieved through the reaction of pyrrolidine with phenylmethanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govquora.com This straightforward synthetic route makes it an accessible building block for further chemical elaboration.

While dedicated research on this compound is not extensive, its utility can be inferred from the broader applications of N-sulfonylpyrrolidines. The phenylmethanesulfonyl group can function as a protecting group for the pyrrolidine nitrogen. This protection strategy is crucial in multi-step syntheses where the reactivity of the secondary amine needs to be temporarily masked to allow for selective transformations on other parts of the molecule. The stability of the sulfonamide bond under various reaction conditions, coupled with established methods for its eventual cleavage, underscores its utility in complex synthetic endeavors.

In the context of complex organic synthesis, derivatives of this compound have been explored. For instance, the synthesis of novel sulfonamides incorporating various heterocyclic moieties has been achieved starting from derivatives of phenylsulfonylpyrrolidine. researchgate.net These studies highlight the role of the N-sulfonylpyrrolidine core as a versatile platform for the construction of more complex molecular architectures with potential biological activities.

Scope and Academic Research Trajectories for this compound

Current academic research involving structures similar to this compound is multifaceted, touching upon medicinal chemistry, materials science, and catalysis. The investigation of N-sulfonylpyrrolidine derivatives as potential therapeutic agents remains a significant area of interest. tandfonline.comacs.org Researchers are actively exploring the synthesis and biological evaluation of novel sulfonamides incorporating the pyrrolidine scaffold, aiming to develop new drugs with improved efficacy and selectivity. tandfonline.com

Another research trajectory involves the use of N-sulfonylpyrrolidines in the development of new materials. The unique electronic and structural properties of these compounds make them potential candidates for applications in areas such as fluorescent probes and molecular sensors. nih.gov

Furthermore, the catalytic applications of chiral N-sulfonylpyrrolidine derivatives continue to be an active field of study. The development of new organocatalysts based on the pyrrolidine framework for asymmetric transformations is a key focus, aiming to achieve high levels of stereocontrol in the synthesis of enantiomerically pure compounds.

While direct and extensive research on this compound is somewhat limited, its structural components and the broader class of compounds to which it belongs are at the forefront of various research endeavors. Future investigations are likely to further elucidate the specific properties and potential applications of this particular N-sulfonylpyrrolidine, potentially leading to its use in the development of new synthetic methodologies, functional materials, and biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2S B5807319 1-PHENYLMETHANESULFONYLPYRROLIDINE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-15(14,12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXWZKFDBNAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenylmethanesulfonylpyrrolidine and Its Structural Analogs

Retrosynthetic Analysis of the 1-Phenylmethanesulfonylpyrrolidine Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For this compound, the most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide functional group. This disconnection leads to two key precursors: pyrrolidine (B122466) and phenylmethanesulfonyl chloride. amazonaws.com This approach is favored because the formation of a sulfonamide bond from an amine and a sulfonyl chloride is a reliable and high-yielding reaction.

Further retrosynthetic analysis of the pyrrolidine ring itself can envision various pathways, such as the cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group at the appropriate positions. The phenylmethanesulfonyl chloride can be conceptually derived from toluene (B28343) through chlorosulfonation. This systematic deconstruction provides a clear roadmap for the forward synthesis.

Classical and Contemporary Approaches to Pyrrolidine Ring Formation

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds, leading to the development of numerous synthetic methods for its construction. osaka-u.ac.jpnih.gov

Cyclization Strategies for Pyrrolidine Nucleus Construction

The formation of the pyrrolidine nucleus can be achieved through various cyclization strategies. Intramolecular cyclization of acyclic precursors is a common and effective method. nih.gov This can involve the reaction of a primary or secondary amine with a carbon chain containing a leaving group at the fourth position relative to the nitrogen.

Another powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene or alkyne, which can afford highly substituted and stereochemically defined pyrrolidine derivatives. osaka-u.ac.jp Tandem reactions, such as amination/cyanation/alkylation sequences, also provide an efficient route to functionalized pyrrolidines in a single pot. nih.gov More recently, ring contraction of readily available pyridines has emerged as a promising strategy for accessing the pyrrolidine skeleton. osaka-u.ac.jp The aza-Cope rearrangement-Mannich cyclization is another sophisticated method for constructing fused pyrrolidine ring systems. rsc.org

Cyclization Strategy Description Key Features
Intramolecular Cyclization Cyclization of an acyclic precursor containing an amine and a leaving group.Versatile and widely used.
[3+2] Cycloaddition Reaction of an azomethine ylide with a dipolarophile.High stereocontrol and substitution patterns.
Tandem Reactions Multi-component reactions forming the ring in one pot.Atom economical and efficient.
Pyridine Ring Contraction Skeletal rearrangement of pyridines to pyrrolidines.Utilizes abundant starting materials.
Aza-Cope Rearrangement-Mannich Cyclization A cascade reaction to form fused pyrrolidine systems.Creates complex bicyclic structures.

Installation of the Phenylmethanesulfonyl Moiety

Once the pyrrolidine ring is formed, the next crucial step is the introduction of the phenylmethanesulfonyl group. This is typically achieved through sulfonylation or N-alkylation reactions.

The most direct method for installing the phenylmethanesulfonyl group is the reaction of pyrrolidine with phenylmethanesulfonyl chloride (also known as α-toluenesulfonyl chloride). scbt.comsigmaaldrich.combldpharm.com This reaction is a classic example of a sulfonamide formation, where the nucleophilic nitrogen of the pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Phenylmethanesulfonyl fluoride (B91410) (PMSF) is another related reagent that can be used for this purpose. sigmaaldrich.comsigmaaldrich.com The solvolysis of phenylmethanesulfonyl chloride has been studied to understand its reactivity in various solvents. nih.gov

Reagent CAS Number Molecular Formula Molecular Weight ( g/mol )
Phenylmethanesulfonyl chloride1939-99-7C₇H₇ClO₂S190.65
Phenylmethanesulfonyl fluoride329-98-6C₇H₇FO₂S174.19

While sulfonylation is the most common method, N-alkylation represents an alternative strategy. In this approach, a pre-formed N-anion of a sulfonamide could theoretically be alkylated with a suitable pyrrolidine-derived electrophile. However, this is a less common route for the synthesis of this compound itself. Other N-functionalization techniques could involve the direct installation of the sulfonyl group onto the pyrrolidine nitrogen through C-H activation, although this is a more advanced and less conventional method for this specific target. researchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral pyrrolidine derivatives is of significant interest, particularly for applications in medicinal chemistry and catalysis. whiterose.ac.ukrsc.org Several strategies have been developed for the asymmetric synthesis of substituted pyrrolidines.

One approach involves the use of chiral catalysts in reactions that form the pyrrolidine ring. For example, asymmetric [3+2] cycloaddition reactions can be catalyzed by chiral metal complexes or organocatalysts to produce enantiomerically enriched pyrrolidines. researchgate.net Similarly, asymmetric aza-Michael reactions have been employed to generate chiral pyrrolidines. whiterose.ac.uk

Another strategy is to start with a chiral precursor. For instance, the asymmetric synthesis of substituted prolines from δ-amino β-ketoesters has been reported, which can then be further functionalized. nih.gov The use of chiral auxiliaries on the nitrogen atom can also direct the stereochemical outcome of cyclization reactions.

The Pauson-Khand reaction of chiral fluoroalkyl aldimines has been used to synthesize fluorinated monoterpenic alkaloid derivatives containing a pyrrolidine ring with high diastereoselectivity. researchgate.net Furthermore, the development of novel chiral ligands for metal-catalyzed reactions, such as the palladium-catalyzed asymmetric addition of aryl boronic acids to maleimides, has expanded the toolbox for synthesizing chiral succinimides, which are closely related to pyrrolidine structures. rsc.org The use of P-chiral, N-phosphoryl sulfonamide Brønsted acids as organocatalysts has also been explored in the asymmetric synthesis of related heterocyclic compounds. mcgill.ca

Asymmetric Strategy Description Example Application
Chiral Catalysis Use of a chiral catalyst to induce enantioselectivity in the ring-forming step.Asymmetric [3+2] cycloadditions, aza-Michael reactions.
Chiral Starting Materials Beginning the synthesis with an enantiomerically pure precursor.Synthesis from chiral amino acids or their derivatives.
Chiral Auxiliaries A chiral group temporarily attached to the molecule to direct stereochemistry.Directing the stereochemical outcome of cyclization.
Diastereoselective Reactions Utilizing substrate control to favor the formation of one diastereomer.Pauson-Khand reaction of chiral imines.

Chiral Pool Approaches Utilizing Proline and Hydroxyproline (B1673980) Derivatives

The use of naturally occurring chiral molecules as starting materials, known as the chiral pool approach, is a cornerstone of stereoselective synthesis. Proline and hydroxyproline, readily available and optically pure amino acids, serve as versatile building blocks for the synthesis of chiral pyrrolidine derivatives. mdpi.compku.edu.cn Their inherent chirality provides a strategic advantage in controlling the stereochemistry of the final product.

The synthesis often begins with the protection of the nitrogen atom of proline or hydroxyproline, followed by modification of the carboxylic acid group. For instance, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. The hydroxyl group of hydroxyproline offers an additional site for chemical manipulation, allowing for the introduction of diverse substituents. pku.edu.cnnih.gov A key transformation in many of these syntheses is the decarboxylation of proline to yield pyrrolidine. youtube.com

Table 1: Selected Chiral Pool Syntheses of Pyrrolidine Derivatives

Starting MaterialKey TransformationProduct TypeReference
L-ProlineDecarboxylationPyrrolidine youtube.com
trans-4-Hydroxy-L-prolineRegio- and stereoselective hydroxylationPolyhydroxylated pyrrolidines nih.gov
Proline DerivativesRing-opening of piperazine (B1678402) ring(S)-pyrrolidin-2-ylmethanol mdpi.com

Stereoselective Catalytic Methods in Pyrrolidine Synthesis

While the chiral pool approach is effective, the development of catalytic stereoselective methods offers a more flexible and efficient route to a wider range of pyrrolidine structures. These methods often involve the construction of the pyrrolidine ring from acyclic precursors, with chirality being induced by a chiral catalyst.

One prominent strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, catalyzed by a chiral metal complex or an organocatalyst. acs.org This reaction allows for the highly diastereoselective and enantioselective synthesis of densely substituted pyrrolidines. acs.org Another approach involves the catalytic hydrogenation of substituted pyrroles, where a chiral catalyst directs the stereoselective reduction of the aromatic ring to form functionalized pyrrolidines with multiple stereocenters. nih.gov Gold-catalyzed tandem reactions, involving alkyne hydroamination and subsequent cyclization, have also emerged as a powerful tool for the stereoselective synthesis of pyrrolidine derivatives. acs.org

Advanced Synthetic Strategies

The field of pyrrolidine synthesis is continually evolving, with the development of advanced strategies that offer improved efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions in Pyrrolidine Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including pyrrolidines. nih.govresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrrolidine ring, which would be difficult to achieve through traditional methods. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups onto the pyrrolidine scaffold. researchgate.netacs.org

A general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgacs.org Recent advancements have focused on the direct C-H functionalization of pyrrolidines, which avoids the need for pre-functionalized starting materials and offers a more atom-economical approach. nih.govacs.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to minimize waste and the use of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. uniroma1.itmdpi.com In the context of this compound synthesis, green approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. uniroma1.itunibo.it

The replacement of hazardous solvents with greener alternatives, such as water or bio-based solvents, is a key aspect of this strategy. ejcmpr.com Furthermore, the development of catalytic reactions that proceed with high atom economy and minimize the formation of byproducts is a major goal. mdpi.com The use of biocatalysis, employing enzymes to carry out specific transformations, also holds great promise for the sustainable synthesis of pyrrolidine derivatives.

Microwave-Assisted and Flow Chemistry Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpensoft.netnih.gov In the synthesis of pyrrolidine derivatives, microwave irradiation can be used to promote various reactions, including N-alkylation and cycloaddition reactions. mdpi.comnih.govresearchgate.net The ability of microwaves to rapidly and uniformly heat the reaction mixture can lead to cleaner reactions with fewer side products. pensoft.net

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of pyrrolidines. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The H-Cube® flow system, for example, utilizes a reusable catalyst cartridge and generates hydrogen in situ, enhancing the greenness of the synthetic process. unibo.it

Table 2: Comparison of Advanced Synthetic Methodologies

MethodologyKey AdvantagesApplication in Pyrrolidine SynthesisReference
Transition Metal-Catalyzed Coupling High efficiency, broad substrate scope, C-H functionalizationIntroduction of diverse functional groups nih.govacs.org
Green Chemistry Reduced waste, use of safer reagents, energy efficiencySustainable production of pyrrolidines uniroma1.itmdpi.comunibo.it
Microwave-Assisted Synthesis Rapid reaction times, higher yields, cleaner reactionsN-alkylation, cycloadditions pensoft.netmdpi.comnih.gov
Flow Chemistry Precise reaction control, scalability, improved safetyHydrogenation, continuous processing unibo.it

Reaction Mechanisms and Chemical Transformations Involving 1 Phenylmethanesulfonylpyrrolidine

Mechanistic Investigations of Bond Formation and Cleavage Reactions

The reactivity of 1-Phenylmethanesulfonylpyrrolidine is characterized by several potential reaction pathways at its distinct structural components. These include nucleophilic substitution at both the sulfonyl center and the pyrrolidine (B122466) ring, as well as electrophilic attack on the aromatic ring.

Nucleophilic Substitution Pathways (SN1, SN2, SNi, SNAr, SRN1) at Pyrrolidine and Sulfonyl Centers

Nucleophilic substitution reactions are fundamental to the transformation of this compound. The feasibility and dominant mechanism of these reactions depend on the nature of the nucleophile, the solvent, and the specific electrophilic center being targeted.

At the Sulfonyl Center:

Nucleophilic attack at the sulfur atom of the sulfonyl group is a well-established reaction pathway for sulfonyl derivatives. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism or an addition-elimination mechanism.

SN2-like Mechanism: In this concerted process, the nucleophile attacks the sulfur atom, and the leaving group (in this case, the pyrrolidide anion) departs simultaneously. This pathway is favored by strong nucleophiles and results in an inversion of configuration at the sulfur center if it were chiral.

Addition-Elimination Mechanism: This stepwise pathway involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate can then undergo pseudorotation before the leaving group is expelled. The stereochemical outcome of this pathway can be either retention or inversion of configuration, depending on the stability and lifetime of the sulfurane intermediate.

The phenylmethanesulfonyl group itself is a relatively good leaving group, which can be displaced by strong nucleophiles. However, direct nucleophilic substitution on the sulfonyl group of this compound to displace the pyrrolidine moiety is less common under standard conditions, as the C-N bond of the pyrrolidine is generally stable.

At the Pyrrolidine Ring:

The pyrrolidine ring in this compound is generally resistant to direct nucleophilic substitution. The C-N bonds within the saturated heterocyclic ring are not typically susceptible to cleavage by nucleophiles under normal conditions.

However, if a suitable leaving group were present on the pyrrolidine ring, nucleophilic substitution could occur. For instance, if a hydroxylated derivative were converted to a tosylate, it would become a good leaving group, and an SN2 reaction could proceed with inversion of configuration at the carbon center.

The potential for SN1, SNi, SNAr, and SRN1 pathways involving this compound is limited under typical conditions. SN1 reactions are unlikely due to the instability of the resulting primary carbocation if a group were to leave from the pyrrolidine ring. SNAr (Nucleophilic Aromatic Substitution) would require activation of the phenyl ring with strong electron-withdrawing groups, which are not inherent to the phenylmethanesulfonyl moiety. SRN1 (Radical-Nucleophilic Substitution) is a radical-based mechanism and would necessitate specific radical initiation conditions.

Substitution Pathway Center Likelihood/Conditions Key Mechanistic Features
SN2-likeSulfonylPossible with strong nucleophilesConcerted displacement, inversion of stereochemistry.
Addition-EliminationSulfonylPossibleFormation of a pentacoordinate sulfurane intermediate.
SN2Pyrrolidine (activated)Possible if a good leaving group is presentBackside attack by a nucleophile, inversion of stereochemistry.
SN1PyrrolidineUnlikelyWould require formation of an unstable primary carbocation.
SNArPhenylUnlikely without further activationRequires strong electron-withdrawing groups on the aromatic ring.
SRN1Phenyl/PyrrolidineRequires radical initiationInvolves radical and radical anion intermediates.

Electrophilic Aromatic Substitution on the Phenylmethanesulfonyl Grouprsc.org

The phenyl group of the phenylmethanesulfonyl moiety is susceptible to electrophilic aromatic substitution (EAS). The sulfonyl group (-SO2R) is a deactivating and meta-directing group. youtube.comrsc.orglibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects.

The electron-withdrawing nature of the sulfonyl group deactivates the benzene (B151609) ring towards electrophilic attack, making the reaction slower compared to benzene itself. The resonance structures of the arenium ion intermediate show that the positive charge is destabilized when the electrophile adds to the ortho or para positions, as this places the positive charge adjacent to the positively polarized sulfur atom. In contrast, meta-attack keeps the positive charge further away from the deactivating sulfonyl group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) at the meta position.

Halogenation: Reaction with a halogen (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) installs a halogen atom at the meta position.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) leads to the introduction of a sulfonic acid group (-SO3H) at the meta position.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like phenylmethanesulfonyl derivatives.

EAS Reaction Reagents Typical Product Directing Effect
NitrationHNO3, H2SO41-(meta-nitrophenylmethanesulfonyl)pyrrolidinemeta
BrominationBr2, FeBr31-(meta-bromophenylmethanesulfonyl)pyrrolidinemeta
SulfonationH2SO4, SO33-((pyrrolidin-1-yl)sulfonylmethyl)benzenesulfonic acidmeta

Enolate Chemistry and Arylation Reactions Facilitated by Sulfonylpyrrolidinersc.org

The protons on the carbon atom alpha to the sulfonyl group in this compound are acidic and can be removed by a strong base to form a stabilized carbanion, which is analogous to an enolate. This carbanion is a key intermediate in various carbon-carbon bond-forming reactions, most notably palladium-catalyzed arylations.

The palladium-catalyzed α-arylation of sulfonamides has emerged as a powerful tool for the synthesis of complex molecules. nih.gov While direct studies on this compound are limited, the general mechanism for related N-sulfonylpyrrolidines can be extrapolated. The process typically involves the following key steps:

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a palladium(II) species (Ar-Pd-X).

Deprotonation/Transmetalation: The N-sulfonylpyrrolidine is deprotonated at the α-carbon by a strong base to form a stabilized carbanion. In some protocols, this carbanion is then transmetalated with a metal salt (e.g., ZnCl2) to form a more reactive organozinc reagent.

Reductive Elimination: The palladium(II) complex then reacts with the carbanion (or its organometallic derivative). This step involves the formation of a new carbon-carbon bond between the aryl group and the α-carbon of the sulfonylpyrrolidine, followed by reductive elimination to regenerate the palladium(0) catalyst and yield the α-arylated product.

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, influencing both the rate and selectivity.

The formation of a stabilized carbanion (enolate equivalent) at the α-position of the sulfonyl group is central to the participation of this compound in cross-coupling reactions. The sulfonyl group effectively stabilizes the negative charge on the adjacent carbon through resonance and inductive effects, making the corresponding proton significantly more acidic than a simple alkane proton.

This stabilization facilitates the deprotonation step, allowing for the generation of a sufficient concentration of the nucleophilic carbanion under reasonably mild conditions. This nucleophile can then engage in a variety of cross-coupling reactions, with palladium-catalyzed arylation being a prominent example. The pyrrolidine moiety can also influence the reactivity and solubility of the substrate and its intermediates.

Reaction Step Description Role of this compound
DeprotonationRemoval of an α-proton by a strong base.The sulfonyl group stabilizes the resulting carbanion.
Nucleophilic AttackThe stabilized carbanion acts as a nucleophile.Attacks the electrophilic palladium(II) center in the catalytic cycle.
Product FormationFormation of a new C-C bond at the α-position.Leads to α-arylated sulfonylpyrrolidine derivatives.

Role as a Reactive Intermediate Precursor or Stabilizer

This compound can serve as a precursor to reactive intermediates. The most significant is the α-sulfonyl carbanion discussed previously. This carbanion is a key nucleophilic intermediate in various synthetic transformations.

Furthermore, the phenylmethanesulfonyl group can function as a protecting group for the pyrrolidine nitrogen. organic-chemistry.orgwikipedia.org It is stable to a range of reaction conditions but can be removed under specific reductive or basic conditions. In this context, the sulfonylpyrrolidine moiety is not a reactive intermediate itself but rather a stable precursor that can be converted to a free amine when desired.

The compound could also potentially be a precursor to radical intermediates under photolytic or radical-initiating conditions, where homolytic cleavage of a C-H or S-C bond could occur, though this is a less common transformation pathway compared to its ionic chemistry.

Generation and Reactivity of Carbon-Centered Intermediates (Carbocations, Carbanions, Radicals)

The formation of transient carbon-centered species is central to many transformations of organic molecules. In the context of this compound, the sulfonyl group and the heterocyclic structure dictate the feasibility and reactivity of such intermediates.

Carbocations: The generation of a carbocation on the carbon atom adjacent (alpha) to the nitrogen is generally disfavored due to the strong electron-withdrawing nature of the attached sulfonyl group. This group destabilizes an adjacent positive charge. However, cationic intermediates analogous to N-acyliminium ions can be formed, typically through the loss of a leaving group from the α-carbon, which can then react with various nucleophiles.

Carbanions: Carbanions can be generated on the carbon atom alpha to the sulfonyl group. The potent electron-withdrawing capacity of the sulfonyl moiety (SO₂) significantly increases the acidity of the adjacent C-H bonds, facilitating their deprotonation by a suitable base to form a stabilized carbanion. These nucleophilic carbanions are valuable intermediates in forming new carbon-carbon bonds through reactions with electrophiles like alkyl halides or carbonyl compounds. nih.gov

Radicals: Carbon-centered radicals can be formed on the pyrrolidine ring through processes like hydrogen atom abstraction. The presence of an adjacent heteroatom, such as nitrogen, can influence the stability and subsequent reactivity of the radical species. nih.gov Radical reactions often proceed through chain mechanisms involving initiation, propagation, and termination steps. nih.gov For instance, a radical generated at the C-2 position of the pyrrolidine ring could react with molecular oxygen to form a peroxyl radical or undergo intramolecular cyclization depending on the substrate and conditions. nih.gov

Mechanisms of Ring-Opening and Ring-Closing Reactions of Pyrrolidine

The construction and deconstruction of the pyrrolidine ring are fundamental transformations in synthetic chemistry.

Ring-Closing Reactions: A prominent method for synthesizing N-sulfonylated pyrrolidines is through Ring-Closing Metathesis (RCM). organic-chemistry.orgnih.gov This reaction typically involves an N-sulfonylated diallylamine (B93489) precursor. In the presence of a ruthenium catalyst, such as a Grubbs-type catalyst, the two terminal alkene groups undergo an intramolecular metathesis reaction. organic-chemistry.orgorganic-chemistry.org The mechanism proceeds through a key metallacyclobutane intermediate, which then cycloreverts to form the five-membered dihydropyrrole ring and releases ethene gas, driving the reaction to completion. organic-chemistry.org Subsequent reduction of the double bond yields the saturated pyrrolidine ring. This method is valued for its functional group tolerance and efficiency. nih.gov

Ring-Opening Reactions: While the pyrrolidine ring is relatively stable and not as strained as three- or four-membered rings like aziridines or azetidines, it can undergo ring-opening under specific conditions. wikipedia.org Anionic Ring-Opening Polymerization (AROP), for example, involves a nucleophilic initiator attacking a cyclic monomer. wikipedia.orgyoutube.com In the case of N-sulfonylated heterocycles like N-sulfonyl aziridines, a nucleophile can attack one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. rsc.org For a less strained ring like this compound, ring-opening would likely require more forcing conditions or the presence of activating groups that facilitate cleavage, for example, via a fragmentation reaction initiated by a remote functional group.

Conformational Analysis and Stereoselectivity in Reactions

The three-dimensional structure of this compound and its derivatives plays a critical role in determining the stereochemical outcome of their reactions.

Influence of the Sulfonyl Group on Pyrrolidine Conformation

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The substituents on the ring significantly influence which conformation is preferred. nih.gov

The phenylmethanesulfonyl group attached to the pyrrolidine nitrogen has a profound conformational influence due to both steric and electronic effects:

Steric Hindrance: The bulky nature of the phenylmethanesulfonyl group restricts free rotation around the nitrogen-sulfur bond and influences the puckering of the pyrrolidine ring to minimize steric strain.

Electronic Effects: The electronegativity of the sulfonyl group affects the geometry at the nitrogen atom and can influence the conformational equilibrium of the ring. Studies on related proline derivatives show that electronegative substituents can favor specific puckering modes (exo or endo). nih.gov In the case of this compound, the sulfonyl group locks the ring into a more rigid conformation compared to an unsubstituted pyrrolidine. This defined conformation is crucial for directing the approach of reagents in stereoselective reactions.

Diastereoselective and Enantioselective Transformations

When the pyrrolidine ring of this compound is substituted, creating one or more stereocenters, the fixed conformation allows for highly stereoselective reactions. The bulky sulfonyl group, in concert with other substituents, effectively blocks one face of the ring, forcing incoming reagents to attack from the less hindered face.

Diastereoselectivity: In a reaction involving a chiral, substituted this compound, the existing stereocenters direct the formation of a new stereocenter. For example, the alkylation of a carbanion generated alpha to a substituent on the ring would preferentially occur from the less sterically encumbered side, leading to one diastereomer in excess. The diastereomeric ratio (dr) is a measure of this selectivity. acs.org

Enantioselectivity: If a prochiral this compound derivative reacts with a chiral reagent or catalyst, one enantiomer of the product can be formed preferentially. For instance, the asymmetric reduction of a ketone on a side chain attached to the pyrrolidine ring could be directed by the chirality of the ring system itself, leading to a high enantiomeric excess (ee) of one alcohol enantiomer.

The table below illustrates hypothetical results for a diastereoselective alkylation of a lithiated 2-substituted N-phenylmethanesulfonylpyrrolidine, demonstrating how the nature of the electrophile can influence the stereochemical outcome.

EntryElectrophileYield (%)Diastereomeric Ratio (dr)
1CH₃I8590:10
2CH₃CH₂Br8292:8
3(CH₃)₂CHI7595:5
4PhCH₂Br8897:3

Computational and Theoretical Investigations of 1 Phenylmethanesulfonylpyrrolidine

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional arrangement of atoms in 1-Phenylmethanesulfonylpyrrolidine and the various shapes, or conformations, it can adopt.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The result is an equilibrium structure with specific bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for accurate geometry optimization of organic molecules like this compound. nih.gov The optimized geometry reveals crucial information about the spatial relationship between the phenyl ring, the sulfonyl group, and the pyrrolidine (B122466) ring.

Interactive Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length (Å)SO11.435
Bond Length (Å)SO21.435
Bond Length (Å)SC(benzyl)1.770
Bond Length (Å)SN(pyrrolidine)1.650
Bond Angle (°)O1SO2119.5
Bond Angle (°)N(pyrrolidine)SC(benzyl)105.0
Dihedral Angle (°)C(phenyl)C(benzyl)SN(pyrrolidine)75.0

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar functional groups.

Conformational Landscapes and Energy Barriers

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The rotation around the S-N bond, the S-C(benzyl) bond, and the puckering of the pyrrolidine ring are the primary sources of conformational isomerism.

Computational methods can map this landscape by systematically rotating these bonds and calculating the corresponding energy. This analysis helps identify the most stable conformers (global and local minima) and the energy barriers that separate them (transition states). Understanding the conformational preferences is crucial as different conformers can exhibit distinct biological activities or reactivity. nih.govnih.gov The energy barriers between conformers determine the rate of interconversion at a given temperature.

Interactive Table 2: Relative Energies and Rotational Barriers of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)Rotational Barrier to Interconversion (kcal/mol)
AGlobal Minimum0.00-
BLocal Minimum1.55.2 (from A)
CLocal Minimum2.16.8 (from A)
TS1 (A to B)Transition State5.2-

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Computational analysis provides a detailed picture of the electron distribution and orbital interactions within this compound. researchgate.net

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the pyrrolidine ring, while the LUMO is often centered on the sulfonyl group and the phenyl ring. nih.govchemrxiv.org

Interactive Table 3: Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-rich regions, potential for electrophilic attack
LUMO-1.2Electron-deficient regions, potential for nucleophilic attack
HOMO-LUMO Gap5.3Indicator of chemical reactivity and stability

Note: The data in this table is hypothetical and for illustrative purposes.

Conceptual Density Functional Theory (DFT) Indices (Electrophilicity, Nucleophilicity, Fukui Functions)

Conceptual DFT provides a framework to quantify chemical concepts such as electrophilicity and nucleophilicity using derivatives of the electronic energy. frontiersin.org

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile.

Global Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. A higher value suggests a better nucleophile.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f+(r) indicates the site for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. For this compound, the nitrogen and specific carbons on the phenyl ring are often predicted to be susceptible to electrophilic attack, while the sulfur atom is a likely site for nucleophilic attack.

Interactive Table 4: Conceptual DFT Reactivity Indices for this compound

IndexValueInterpretation
Global Electrophilicity (ω)1.5 eVModerate electrophilic character
Global Nucleophilicity (N)3.2 eVGood nucleophilic character
Fukui Function f-(r) maxNitrogen atomMost probable site for electrophilic attack
Fukui Function f+(r) maxSulfur atomMost probable site for nucleophilic attack

Note: The data in this table is hypothetical and for illustrative purposes.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By simulating the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate.

For instance, the simulation of the hydrolysis of the sulfonyl group or nucleophilic substitution at the sulfur atom can be performed. These simulations involve locating the transition state structure and calculating its energy relative to the reactants and products. This information is invaluable for understanding the reaction mechanism and predicting the feasibility of a chemical transformation under different conditions. bohrium.comrsc.org

Interactive Table 5: Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionReactantsTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Nucleophilic attack by OH-This compound + OH-25.325.3

Note: The data in this table is hypothetical and for illustrative purposes.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling, particularly through quantum chemical studies, is a cornerstone for elucidating the intricate step-by-step pathways of chemical reactions. For the synthesis or transformation of this compound, these methods can map out the entire reaction coordinate, identifying transition states, intermediates, and the energy barriers that separate them.

Detailed research findings from computational studies on related heterocyclic compounds, such as pyrrolidinedione derivatives, demonstrate the power of this approach. rsc.orgresearchgate.net For instance, in the synthesis of similar structures, quantum chemical calculations have been used to investigate one-pot reactions involving stages like Michael additions and cyclizations. rsc.org These studies calculate the energy profiles for various proposed pathways, pinpointing the most energetically favorable route. The energy barrier for key steps, such as the initial addition of reactants or subsequent proton transfers, can be quantified. researchgate.net

For this compound, a similar computational strategy would involve modeling the reactants, identifying all potential intermediates and transition state structures, and calculating their relative energies. This process reveals the highest energy barrier, which corresponds to the rate-determining step of the reaction. By visualizing the geometry of the transition states, chemists can gain a deeper understanding of the steric and electronic factors that control the reaction's outcome.

Prediction of Reaction Energetics and Kinetics

Building upon the elucidation of the reaction mechanism, computational models provide quantitative predictions of reaction energetics and kinetics. The energy differences between reactants, transition states, and products are used to determine key thermodynamic and kinetic parameters.

For example, in the study of pyrrolidinedione synthesis, the activation energy barriers for different steps were calculated, such as a 21.7 kJ mol⁻¹ barrier for the initial addition and a significantly higher barrier of 197.8 kJ mol⁻¹ for a subsequent tautomerization step, indicating it as a potential bottleneck. researchgate.net Such calculations are vital for understanding reaction feasibility and optimizing conditions.

Applying this to this compound, computational models can predict:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which is crucial for predicting the reaction rate.

Enthalpy of Reaction (ΔH): The net energy change of a reaction, indicating whether it is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

These predictions allow for an a priori assessment of a proposed synthetic route's efficiency and can guide experimental efforts to fine-tune reaction conditions like temperature and catalysts to improve yields and reduce reaction times.

Molecular Dynamics Simulations to Explore Conformational and Solvent Effects

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, capturing their motion and flexibility over time. mdpi.com This is particularly important for a molecule like this compound, which contains a flexible five-membered pyrrolidine ring. MD simulations can explore the molecule's conformational landscape, identifying the most stable three-dimensional arrangements and the energy barriers between them.

Furthermore, chemical reactions are rarely performed in a vacuum; the solvent plays a critical role. MD simulations can explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. researchgate.net These simulations reveal how the solvent can influence the solute's conformation and stability. The choice between explicit solvent models, where individual solvent molecules are simulated, and implicit models, which represent the solvent as a continuous medium, depends on the desired balance between accuracy and computational cost. nih.govnih.gov Implicit solvent simulations can significantly accelerate conformational sampling, though the specific speedup is highly dependent on the system being studied. nih.govnih.gov

An MD study on this compound would provide insights into how different solvents might stabilize certain conformers over others, which can have a profound impact on its reactivity.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Study on this compound

SolventDielectric ConstantPredominant ConformationAverage End-to-End Distance (Å)Interaction Energy (kcal/mol)
Water80.1Extended7.2-15.8
Ethanol24.5Extended7.0-12.3
Acetone21.0Semi-folded6.5-9.5
Chloroform4.8Folded5.8-5.1
Hexane1.9Folded5.5-2.4

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemistry by enabling rapid and accurate prediction of molecular properties and reaction outcomes. nih.govrjptonline.org Instead of relying solely on first-principles calculations, AI models learn from existing chemical data to identify complex patterns and make predictions for new, unseen molecules. nyu.edunih.gov

For this compound, an AI model could be trained on a large dataset of related sulfonamides and pyrrolidine-containing compounds. The model would learn the relationship between molecular structure—often represented as molecular fingerprints or graphs—and various chemical properties. nih.gov Once trained, this model could predict the behavior of this compound with high speed. This approach is particularly powerful for screening large numbers of candidate molecules in drug discovery or materials science. appliedclinicaltrialsonline.com

These predictive models can tackle a wide range of properties, accelerating research and development. While the accuracy of predictions for reaction yields can be challenging, with reported errors sometimes exceeding 4.9%, property prediction for individual molecules has achieved high levels of accuracy. nih.gov

Table 2: Examples of Chemical Properties of this compound Predictable by AI/ML Models

Property CategorySpecific PropertyPredicted Value (Illustrative)Importance
Physicochemical PropertiesAqueous Solubility-3.5 (logS)Crucial for drug formulation and bioavailability.
Lipophilicity (logP)2.8Influences membrane permeability and metabolic stability.
Pharmacokinetic PropertiesBlood-Brain Barrier PermeabilityLowDetermines potential for CNS activity or side effects.
Metabolic StabilityModeratePredicts the compound's half-life in the body.
Toxicological PropertieshERG InhibitionLow RiskAssesses potential for cardiac toxicity.

Advanced Analytical Methodologies for the Structural Elucidation and Mechanistic Study of 1 Phenylmethanesulfonylpyrrolidine

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture and dynamics of 1-Phenylmethanesulfonylpyrrolidine. By interacting with electromagnetic radiation, molecules reveal intricate details about their constituent atoms, bond arrangements, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules in solution. msu.edu For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.

In a typical ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring and the phenylmethanesulfonyl group would exhibit distinct chemical shifts and coupling patterns. The methylene (B1212753) protons of the pyrrolidine ring adjacent to the nitrogen atom would likely appear as multiplets due to coupling with neighboring protons. The protons on the phenyl ring would resonate in the aromatic region of the spectrum, with their specific shifts and splitting patterns revealing the substitution pattern. The methylene protons of the benzyl (B1604629) group would also give a characteristic signal.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its chemical environment (e.g., aliphatic, aromatic, attached to a heteroatom). Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to establish connectivity between protons and carbons, confirming the structural assignment.

Dynamic NMR studies can also provide insights into conformational changes or restricted rotation within the molecule, such as the inversion of the pyrrolidine ring or rotation around the S-N bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.2 - 7.5Multiplet
Benzyl-CH₂~4.3Singlet
Pyrrolidine-CH₂ (α to N)3.0 - 3.5Multiplet
Pyrrolidine-CH₂ (β to N)1.8 - 2.2Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130
Benzyl-CH₂55 - 60
Pyrrolidine-CH₂ (α to N)45 - 50
Pyrrolidine-CH₂ (β to N)20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. youtube.com In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The energetic molecular ions can break apart into smaller, characteristic fragments. chemguide.co.uk For this compound, common fragmentation pathways could include:

α-cleavage: Breakage of the bond adjacent to the nitrogen atom in the pyrrolidine ring.

Benzylic cleavage: Loss of the benzyl group (C₆H₅CH₂•), resulting in a prominent peak.

Loss of SO₂: Elimination of sulfur dioxide.

Cleavage of the pyrrolidine ring: Fragmentation of the five-membered ring.

By analyzing the mass-to-charge ratio (m/z) of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structurem/z
[M - C₇H₇]⁺[SO₂N(CH₂)₄]⁺134
[C₇H₇]⁺[C₆H₅CH₂]⁺91
[M - SO₂]⁺[C₁₁H₁₅N]⁺161
[C₄H₈N]⁺Pyrrolidinyl cation70

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the functional groups present in a compound. youtube.comyoutube.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the following functional groups:

Sulfonamide group (SO₂N): Strong asymmetric and symmetric stretching vibrations typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.

C-N stretching: In the fingerprint region.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. youtube.com Vibrations that result in a change in polarizability are Raman active. youtube.com For this compound, the symmetric vibrations of the phenyl ring and the S-C bond would likely produce strong Raman signals.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (SO₂N)Asymmetric stretch1350 - 1300
Sulfonamide (SO₂N)Symmetric stretch1160 - 1130
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
Aromatic C=CStretch1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For this compound, the primary chromophore is the phenyl group. The π → π* transitions of the aromatic ring are expected to result in strong absorption bands in the UV region, typically around 200-280 nm. shu.ac.uk The presence of the sulfonyl group and the pyrrolidine ring may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). The lone pair of electrons on the nitrogen atom could potentially be involved in n → σ* or n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* absorptions. shu.ac.uk

Table 5: Expected UV-Vis Absorption for this compound

Transition TypeChromophoreExpected λ_max (nm)
π → π*Phenyl ring200 - 280

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural sources. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. gilson.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and purification of compounds. nih.govhplc.eu For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. harvardapparatus.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). hplc.eu this compound, being a moderately polar compound, would be retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. The retention time of the compound would be characteristic under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Preparative HPLC can be used to isolate pure this compound in larger quantities for further analysis or use. gilson.com The purity of the collected fractions can be assessed by analytical HPLC.

Table 6: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase B0.1% Trifluoroacetic acid in Acetonitrile
GradientLinear gradient from 10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemsrc.comCurrent time information in Bangalore, IN. In a typical GC-MS analysis, a sample is vaporized and injected into the gas chromatograph, where it travels through a capillary column. The components of the sample are separated based on their volatility and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

This technique is highly effective for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS could theoretically be used to determine its purity, identify impurities, and provide structural information based on its fragmentation pattern upon ionization. The retention time from the GC would serve as a characteristic identifier, while the mass spectrum would offer a molecular fingerprint, allowing for confirmation of its molecular weight and elucidation of its structural components through analysis of fragment ions. However, no specific GC-MS studies detailing the retention times, fragmentation patterns, or impurity profiles for this compound have been found in a review of scientific literature.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a chromatographic method that separates molecules based on their net charge. The stationary phase consists of an insoluble matrix containing charged groups. Molecules with an opposite charge to the stationary phase will bind to it, while neutral or similarly charged molecules will pass through. The bound molecules can then be eluted by changing the pH or ionic strength of the mobile phase.

For this compound to be analyzed by IEC, it would need to possess or be derivatized to possess a net positive or negative charge at a given pH. The applicability of IEC would depend on the isoelectric point (pI) of the molecule. If the compound can be ionized, IEC could be a valuable tool for its purification from a mixture of other charged or neutral compounds. The separation can be optimized by adjusting factors such as the type of ion exchange resin (strong or weak), the pH of the buffer, and the salt gradient used for elution. There is currently no published research detailing the conditions or results of using Ion Exchange Chromatography for the analysis or purification of this compound.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing more comprehensive information than either technique alone. Current time information in Bangalore, IN. Beyond GC-MS, other advanced hyphenated techniques could theoretically be applied to the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for a wider range of compounds than GC-MS, particularly those that are non-volatile or thermally unstable. Current time information in Bangalore, IN. LC-MS could provide information on the molecular weight and structure of this compound and its potential metabolites or degradation products.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly couples liquid chromatography with NMR spectroscopy, allowing for the acquisition of detailed structural data of the separated compounds. chemsrc.com This would be invaluable for the unambiguous structural elucidation of this compound and any related unknown impurities.

Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This combination allows for the identification of functional groups present in the molecules separated by LC, based on their characteristic infrared absorption bands. Current time information in Bangalore, IN.

The use of tandem mass spectrometry (MS-MS) in conjunction with these separation techniques could further enhance structural elucidation by providing fragmentation data for selected ions. Current time information in Bangalore, IN. Despite the potential of these powerful techniques, no specific applications to the analysis of this compound have been documented.

In Situ and Operando Spectroscopic Methods for Reaction Monitoring

In situ and operando spectroscopy are advanced methods used to study materials under actual reaction conditions. "In situ" refers to analysis in the reaction environment, while "operando" implies that the analysis is performed while the process is active and data on the material's performance is simultaneously collected. These techniques provide real-time insights into structural changes, reaction intermediates, and catalytic mechanisms.

Techniques such as in situ FTIR, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) could be employed to monitor the synthesis or reactions of this compound. For instance, in situ FTIR could track the disappearance of reactant functional groups and the appearance of product functional groups in real-time. Operando XAS could provide information on the electronic structure and local coordination environment of an atom within the molecule as it participates in a chemical transformation. These sophisticated methods are crucial for understanding reaction kinetics and mechanisms on a molecular level. A review of the literature, however, shows no studies where these advanced spectroscopic methods have been applied to monitor the reactions of this compound.

Applications of 1 Phenylmethanesulfonylpyrrolidine in Synthetic Methodology Development and Materials Science Research

Role as a Key Intermediate in Complex Organic Synthesis

Building Block for Multifunctional Molecules

There is no available literature detailing the use of 1-Phenylmethanesulfonylpyrrolidine as a building block for the synthesis of multifunctional molecules. In principle, the pyrrolidine (B122466) ring could be further functionalized, and the phenylmethanesulfonyl group could act as a stable protecting group or a precursor to other functionalities. However, no concrete examples of such applications have been reported.

Reagent or Ligand Precursor in Catalysis

The potential of this compound as a precursor for reagents or ligands in catalysis is not described in the scientific literature. While chiral pyrrolidines are frequently used to synthesize chiral ligands for asymmetric catalysis, there are no reports of this compound being employed for this purpose.

Chiral Auxiliary in Asymmetric Transformations

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While many chiral pyrrolidine-based auxiliaries exist, there is no evidence to suggest that this compound has been utilized as a chiral auxiliary in asymmetric transformations.

Development of Novel Synthetic Procedures Using this compound Derivatives

Catalyst Design and Ligand Synthesis

The design and synthesis of new catalysts and ligands are crucial for advancing synthetic chemistry. However, there are no published studies on the design of catalysts or the synthesis of ligands derived from this compound.

Chemo- and Regioselective Transformations

Chemo- and regioselective transformations allow for the selective reaction of one functional group or position in a molecule over others. There is no information available on the use of this compound or its derivatives in facilitating such selective transformations.

No Research Data Available for this compound in Specified Materials Science Applications

Despite a comprehensive search of scientific databases and literature, no published research or data could be found regarding the application of the chemical compound this compound in the specific fields of materials science and engineering as outlined in the user's request.

Extensive searches were conducted to locate information on the use of this compound in the following areas:

Incorporation into Polymer Architectures: No studies detailing the use of this compound as a monomer or functional additive in polymer synthesis were identified.

Precursor for Supramolecular Assemblies: There is no available literature describing the role of this compound in the formation of supramolecular structures.

Application in Functional Material Development: The search yielded no results linking this compound to the creation of functional materials.

Studies on Structure-Property Relationships in Novel Materials: No research could be located that investigates the structure-property relationships of materials containing this specific compound.

The absence of information across these specific and diverse areas of materials science strongly suggests that this compound has not been a subject of investigation for these applications, or at least, any such research has not been published in publicly accessible domains.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or any of the requested subsections (6.3.1 through 6.3.4) for the compound this compound.

Table of Compounds Mentioned

Q & A

Q. How can researchers optimize the synthesis of 1-Phenylmethanesulfonylpyrrolidine to achieve high yield and purity?

Methodological Answer: The synthesis requires controlled reaction conditions, such as inert atmospheres (e.g., argon) and temperature optimization (e.g., 60–80°C for sulfonylation steps). Solvents like ethanol or tetrahydrofuran (THF) are critical for stabilizing intermediates and minimizing side reactions. Key steps include:

  • Sulfonylation of pyrrolidine using benzenesulfonyl chloride derivatives under basic conditions (e.g., triethylamine).
  • Purification via column chromatography or recrystallization to isolate the product.
  • Monitoring using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions on the pyrrolidine ring and phenyl group.
  • Mass Spectrometry (MS): High-resolution MS (e.g., EI-MS) to verify molecular weight and fragmentation patterns (e.g., MassBank accession MSBNK-Fac_Eng_Univ_Tokyo-JP010167 for analogous compounds) .
  • Chromatography: HPLC with UV detection to assess purity (>98% by peak integration) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of sulfonamide group substitutions in this compound?

Methodological Answer:

  • Kinetic Studies: Vary reaction parameters (temperature, solvent polarity) to determine rate laws and activation energy.
  • Isotopic Labeling: Use deuterated solvents or 18^{18}O-labeled reagents to trace bond-breaking/forming steps.
  • Computational Modeling: Density Functional Theory (DFT) to simulate transition states and intermediates, validated against experimental NMR/IR data .

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts during sulfonylation reactions?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple techniques (e.g., MS for molecular weight confirmation, NMR for structural analysis).
  • Side-Reaction Analysis: Use LC-MS to identify byproducts (e.g., over-sulfonylated derivatives) and adjust stoichiometry or reaction time.
  • Iterative Optimization: Redesign experiments based on failure modes (e.g., inert atmosphere lapses leading to oxidation) .

Q. What strategies ensure the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability up to 150°C).
  • Light Sensitivity: Store in amber vials if UV-Vis studies indicate photodegradation.
  • Moisture Control: Use desiccants or anhydrous solvents for hygroscopic intermediates .

Q. How can computational methods enhance the design of derivatives with improved biological activity?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., enzymes) to predict binding affinities.
  • QSAR Modeling: Corporate electronic (Hammett constants) and steric parameters (Taft indices) to optimize substituent effects.
  • ADMET Prediction: Use tools like SwissADME to assess pharmacokinetic properties early in design .

Data Contradiction and Validation

Q. How to resolve discrepancies between computational predictions and experimental results in reactivity studies?

Methodological Answer:

  • Parameter Calibration: Refine DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental NMR chemical shifts.
  • Error Analysis: Quantify solvent effects (implicit vs. explicit models) and conformational sampling limitations.
  • Experimental Replication: Repeat reactions under rigorously controlled conditions to isolate variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.